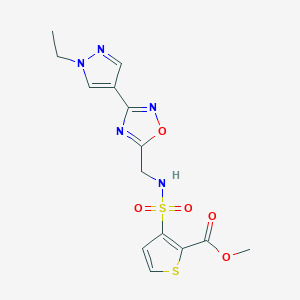
methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H15N5O5S2 and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis
Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate's applications in scientific research primarily include its role in the synthesis of heterocyclic compounds. Research demonstrates its utility in generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, which are essential in the development of pharmacologically active molecules and advanced materials. These synthetic pathways offer a versatile approach to constructing complex molecular architectures from relatively simple starting materials, highlighting the compound's significance in medicinal chemistry and material science Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry, 15, 300-306.
Antibacterial Compound Synthesis
Another significant application of this compound is in the synthesis of novel heterocyclic compounds featuring a sulfonamido moiety, aimed at developing new antibacterial agents. The precursor's reactivity with various active methylene compounds produces derivatives with potential antibacterial properties. This approach not only expands the chemical space of antibacterial agents but also underscores the importance of sulfonamide-based heterocycles in addressing the challenge of bacterial resistance Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Molecules, 18, 832-844.
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments, which is crucial for extending the lifespan of metal structures and reducing maintenance costs. The effectiveness of these derivatives as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, thus preventing corrosive substances from causing damage. This application is particularly relevant in industries where metal durability and integrity are paramount Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of Environmental Chemical Engineering, 6, 1072-1085.
Structural Diversity in Metal Coordination Polymers
Moreover, this compound facilitates the synthesis of d10 metal coordination polymers, which are of interest for their optical and electronic properties. The structural diversity achieved through the use of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands can lead to materials with potential applications in catalysis, molecular recognition, and as components in electronic devices. The ability to tailor the properties of these polymers through chemical synthesis underscores the compound's value in materials chemistry Cheng, M., Wang, Q., Bao, J., Wu, Y., Sun, L., Yang, B., & Liu, Q. (2017). New Journal of Chemistry, 41, 5151-5160.
特性
IUPAC Name |
methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S2/c1-3-19-8-9(6-15-19)13-17-11(24-18-13)7-16-26(21,22)10-4-5-25-12(10)14(20)23-2/h4-6,8,16H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIMRGSIBVTEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
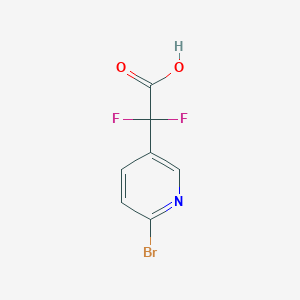
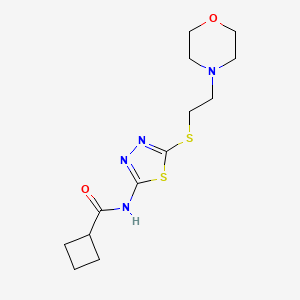
![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)
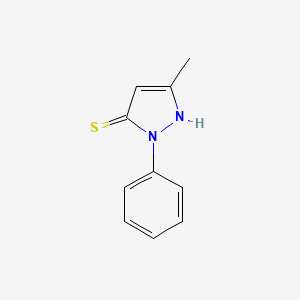
![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)
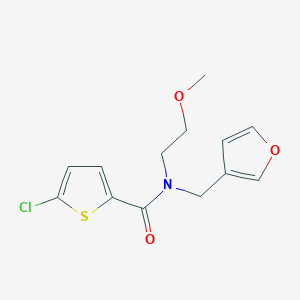
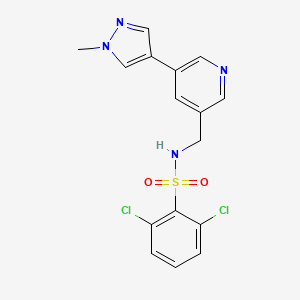

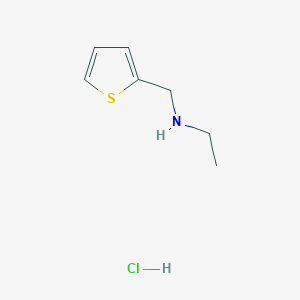
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
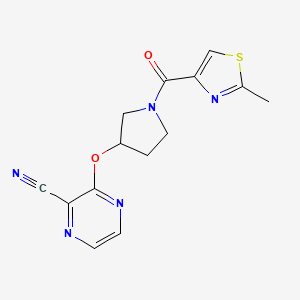
![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)
